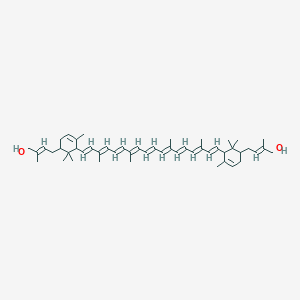

(2R,6R,2'R,6'R)-decaprenoxanthin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,6R,2'R,6'R)-decaprenoxanthin is a natural product found in Arthrobacter with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Process : The synthesis of (2R,6R,2'R,6'R)-decaprenoxanthin has been achieved starting from (-)-β-pinene, highlighting the methods to create this optically active C50-carotenoid (Gerspacher & Pfander, 1989).

Biological Pathways and Production

- Biosynthetic Pathway in Bacteria : Corynebacterium glutamicum mutants have been studied for their carotenoid content, revealing insights into the biosynthetic pathway leading to various decaprenoxanthin derivatives, including this compound di-(β-D)-glucoside (Krubasik et al., 2001).

- Microbial Production : Aureobacterium sp., isolated from seawater, has been reported to produce the dihydroxy C50-carotenoid decaprenoxanthin, with enhanced yield when D-psicose is added to the culture medium (Fukuoka et al., 2004).

Engineering and Metabolic Studies

- CRISPRi-Library-Guided Engineering : The use of CRISPR interference (CRISPRi) for metabolic engineering in Corynebacterium glutamicum has identified target genes affecting decaprenoxanthin biosynthesis, providing strategies for enhancing its production (Göttl et al., 2021).

- Regulation of Carotenogenesis : Studies on Corynebacterium glutamicum have shed light on isoprenoid pyrophosphate-dependent transcriptional regulation of carotenogenesis, revealing mechanisms that could potentially be manipulated for increased decaprenoxanthin production (Henke et al., 2017).

Chemical and Biological Characterization

- Chemical Properties and Derivatives : Research on the partial synthesis and characterization of capsokarpo xanthins and epoxycapsanthins provides insights into the chemical properties and potential derivatives of decaprenoxanthin-related compounds (Deli et al., 1998).

Biosynthetic Pathway Analysis

- Decaprenoxanthin in Cell-free Systems : The stereochemistry and biosynthesis of decaprenoxanthin in Flavobacterium dehydrogenans have been studied using cell-free systems, offering a deeper understanding of its biosynthetic pathways (Fahey & Milborrow, 1978).

Metabolic Function and Genetic Analysis

- Gene Cluster Analysis for Synthesis : The expression and functional analysis of a gene cluster in Corynebacterium glutamicum involved in decaprenoxanthin synthesis reveal mechanisms for the formation of C50 carotenoids (Krubasik et al., 2001).

Eigenschaften

Molekularformel |

C50H72O2 |

|---|---|

Molekulargewicht |

705.1 g/mol |

IUPAC-Name |

(E)-4-[5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol |

InChI |

InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-28,33-34,45-48,51-52H,29-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+ |

InChI-Schlüssel |

FMUTWECJHLYSSS-DXAMSVBWSA-N |

Isomerische SMILES |

CC1=CCC(C(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(C(CC=C2C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)C/C=C(/CO)\C |

Kanonische SMILES |

CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |

Synonyme |

decaprenoxanthin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)

![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252471.png)